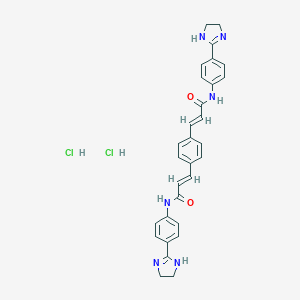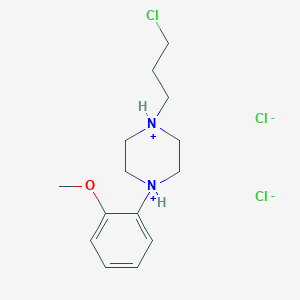
2-Fluoro-4-methylbenzyl bromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile is achieved through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Another related compound, 2-fluoro-4-bromobiphenyl, is synthesized using a practical pilot-scale method from 2-fluoro-4-bromoaniline, which is prepared by bromination of 2-fluoroaniline . Additionally, the synthesis of o- and p-[18F]fluorobenzyl bromides involves a three-step synthesis from nitrobenzaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was determined using X-ray single-crystal analysis and compared with theoretical models using Hartree–Fock and density functional theory . Similarly, the molecular structure of 2-fluoro-4-bromobenzaldehyde was investigated by X-ray diffraction and vibrational spectroscopy, supported by computational studies .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the action of 4-fluorobenzyl bromide on sulfamic esters under phase transfer conditions, leading to the preparation of N-dialkyled products or corresponding ethers10. The protecting group 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl is introduced by means of benzyl bromide and is cleaved under specific conditions, demonstrating its stability to oxidizing conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined in the context of their application. For instance, the compound 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide has been synthesized and characterized, including its crystal structure, which has potential as an anticancer agent . The vibrational frequencies and structural parameters of 2-fluoro-4-bromobenzaldehyde have been experimentally determined and theoretically predicted, showing good agreement .
Applications De Recherche Scientifique
-
Proteomics Research
- This compound can be used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
- The specific methods of application would depend on the experimental design and the proteins being studied. The outcomes could include new insights into protein function, interactions, or expression levels .
-
Organic Synthesis
- “2-Fluoro-4-methylbenzyl bromide” may be used in the synthesis of more complex organic compounds . For example, it could be used in the synthesis of "1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione" .
- The methods of application would involve various organic reactions, such as nucleophilic substitution or coupling reactions. The outcomes would be the successful synthesis of the target molecule .
-
Medicinal Chemistry
- In the field of medicinal chemistry, “2-Fluoro-4-methylbenzyl bromide” could be used in the synthesis of new pharmaceutical compounds .
- The specific methods of application would involve various organic reactions, such as nucleophilic substitution or coupling reactions. The outcomes would be the successful synthesis of the target molecule .
-
Materials Science
- “2-Fluoro-4-methylbenzyl bromide” could potentially be used in the synthesis of new materials, such as polymers or organic semiconductors .
- The methods of application would involve polymerization or other material synthesis techniques. The outcomes would be the successful creation of the target material .
Safety And Hazards
2-Fluoro-4-methylbenzyl bromide is classified as toxic and corrosive . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDOQXRIONFILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380962 | |
| Record name | 2-Fluoro-4-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylbenzyl bromide | |
CAS RN |
118745-63-4 | |
| Record name | 2-Fluoro-4-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





palladium(II) dichloride](/img/structure/B50169.png)


![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)


![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)


